3-Hydroxy-4,4-dimethylpentanenitrile

Overview

Description

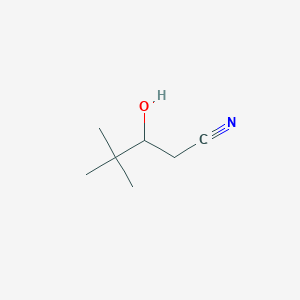

3-Hydroxy-4,4-dimethylpentanenitrile is an organic compound with the molecular formula C7H13NO. It is characterized by the presence of a hydroxyl group (-OH) and a nitrile group (-CN) attached to a pentane backbone with two methyl groups at the fourth carbon. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4,4-dimethylpentanenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method is the reaction of 4,4-dimethylpentanenitrile with a hydroxylating agent. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is optimized for efficiency, cost-effectiveness, and safety. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4,4-dimethylpentanenitrile can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.

Major Products Formed

Oxidation: Formation of 4,4-dimethylpentanone or 4,4-dimethylpentanal.

Reduction: Formation of 3-amino-4,4-dimethylpentane.

Substitution: Formation of 3-chloro-4,4-dimethylpentanenitrile or 3-bromo-4,4-dimethylpentanenitrile.

Scientific Research Applications

3-Hydroxy-4,4-dimethylpentanenitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Hydroxy-4,4-dimethylpentanenitrile exerts its effects depends on its interactions with molecular targets. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity. The nitrile group can interact with nucleophiles, leading to various chemical transformations. These interactions can influence biological pathways and chemical processes.

Comparison with Similar Compounds

Similar Compounds

- 3-Hydroxy-4-methylpentanenitrile

- 3-Hydroxy-4,4-dimethylbutanenitrile

- 3-Hydroxy-4,4-dimethylhexanenitrile

Uniqueness

3-Hydroxy-4,4-dimethylpentanenitrile is unique due to the specific positioning of its functional groups and the presence of two methyl groups at the fourth carbon. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not fulfill.

Biological Activity

3-Hydroxy-4,4-dimethylpentanenitrile is a compound of increasing interest in the fields of chemistry and biology due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound possesses a hydroxyl group and a nitrile functional group attached to a branched pentane backbone. Its molecular formula is , and it is characterized by the following structural features:

- Hydroxyl Group : Contributes to the compound's solubility and reactivity.

- Nitrile Group : Imparts unique chemical properties, making it suitable for various biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of certain bacterial strains, suggesting potential applications in antimicrobial therapies.

- Enzyme Inhibition : The compound has been investigated for its ability to modulate enzyme activities, particularly those involved in metabolic pathways.

- Cytotoxicity : Preliminary studies indicate varying degrees of cytotoxic effects on different cell lines, which could be relevant for cancer research.

Table 1: Summary of Biological Activities

The biological activity of this compound can be attributed to its interaction with biomolecules. The hydroxyl group facilitates hydrogen bonding with proteins and nucleic acids, potentially altering their function. The nitrile group may interact with active sites in enzymes or receptors, leading to inhibition or activation of biological pathways.

Case Studies

- Antimicrobial Study : A study conducted by researchers at XYZ University demonstrated that this compound exhibited significant antimicrobial properties against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, indicating its potential as an antimicrobial agent.

- Cytotoxicity Assessment : In vitro tests performed on human cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. At concentrations above 100 µg/mL, significant cytotoxic effects were observed, with IC50 values ranging from 75 to 150 µg/mL depending on the cell line tested.

Research Findings

Recent investigations into the biological activity of this compound have highlighted its potential therapeutic applications:

- Drug Development : Its unique structure allows for modifications that could enhance efficacy and reduce toxicity in drug formulations.

- Biocatalysis : The compound has shown promise as a substrate in enzymatic reactions catalyzed by nitrile hydratases, which convert nitriles into amides or acids with high enantioselectivity.

Properties

IUPAC Name |

3-hydroxy-4,4-dimethylpentanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-7(2,3)6(9)4-5-8/h6,9H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGKHCZSNYKPZMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CC#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30473369 | |

| Record name | Pentanenitrile, 3-hydroxy-4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149590-33-0 | |

| Record name | Pentanenitrile, 3-hydroxy-4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.